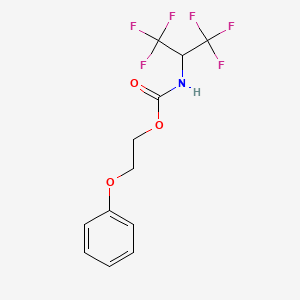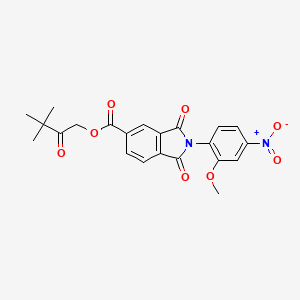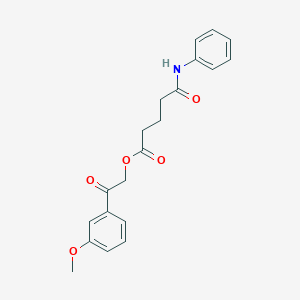![molecular formula C20H16BrN3O B15151848 5-bromo-1-[2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H-indole-3-carbonitrile](/img/structure/B15151848.png)
5-bromo-1-[2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H-indole-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-1-[2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H-indole-3-carbonitrile is a complex organic compound belonging to the indole family Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-1-[2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H-indole-3-carbonitrile typically involves multiple steps, starting from readily available precursors. . The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Large-scale synthesis often employs continuous flow reactors and automated systems to control reaction parameters precisely. The use of green chemistry principles, such as solvent recycling and waste minimization, is also becoming increasingly important in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
5-bromo-1-[2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H-indole-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonitrile group to other functional groups, such as amines.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-3-carboxylic acids, while substitution reactions can produce a variety of substituted indole derivatives .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 5-bromo-1-[2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H-indole-3-carbonitrile involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. This binding can lead to changes in cellular signaling pathways, affecting processes such as cell proliferation, apoptosis, and immune responses . The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural modifications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-bromo-1H-indole-3-carbonitrile: A simpler analog with similar reactivity but lacking the additional indole moiety.
2-methyl-2,3-dihydro-1H-indole-1-yl derivatives: Compounds with similar indole structures but different substituents, leading to varied biological activities.
Uniqueness
The uniqueness of 5-bromo-1-[2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H-indole-3-carbonitrile lies in its dual indole structure, which provides a versatile platform for chemical modifications and enhances its potential biological activities. This dual structure allows for more complex interactions with biological targets, making it a valuable compound for drug discovery and development .
Eigenschaften
Molekularformel |
C20H16BrN3O |
|---|---|
Molekulargewicht |
394.3 g/mol |
IUPAC-Name |
5-bromo-1-[2-(2-methyl-2,3-dihydroindol-1-yl)-2-oxoethyl]indole-3-carbonitrile |
InChI |
InChI=1S/C20H16BrN3O/c1-13-8-14-4-2-3-5-18(14)24(13)20(25)12-23-11-15(10-22)17-9-16(21)6-7-19(17)23/h2-7,9,11,13H,8,12H2,1H3 |
InChI-Schlüssel |
TWDUEYRTKNHHMQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC2=CC=CC=C2N1C(=O)CN3C=C(C4=C3C=CC(=C4)Br)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![butyl 4-{[2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanoyl]amino}benzoate](/img/structure/B15151766.png)
![N~2~-{4,6-bis[(2,4-dimethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-methoxyphenyl)glycinamide](/img/structure/B15151768.png)


![1-Ethyl-3-[4-(3-ethylbenzimidazol-3-ium-1-yl)butyl]benzimidazol-1-ium](/img/structure/B15151801.png)
![2-[2-oxo-1-phenyl-2-(1,4,7-trioxa-10-azacyclododecan-10-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B15151813.png)
![2-{[N-(2-ethoxyphenyl)-N-(methylsulfonyl)glycyl]amino}-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B15151815.png)
![2-{2-chloro-4-[(2-methoxyethyl)sulfamoyl]phenoxy}-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B15151820.png)
![N-cyclopentyl-2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B15151826.png)

![1-{4-[(4-chlorobenzyl)oxy]phenyl}-N-(4-methylbenzyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B15151846.png)


![3-[({1-hydroxy-4-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]naphthalen-2-yl}carbonyl)amino]-4-(octadecyloxy)benzoic acid](/img/structure/B15151866.png)
